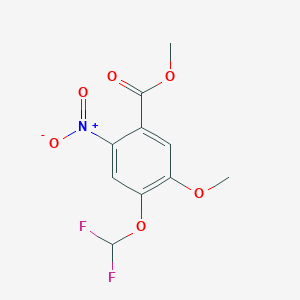

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate

Description

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate (CAS: 923690-09-9) is a nitrobenzoate derivative characterized by a difluoromethoxy substituent at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₉F₂NO₆, with a molecular weight of 277.18 g/mol . The compound is typically a crystalline powder, stored at room temperature, and is utilized in pharmaceutical and agrochemical research. The difluoromethoxy group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it relevant for bioactive molecule design .

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO6/c1-17-7-3-5(9(14)18-2)6(13(15)16)4-8(7)19-10(11)12/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXPDJXMCFRDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoate structure. One common method is the reaction of 4-hydroxy-5-methoxy-2-nitrobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkoxy Derivatives

Table 1: Alkoxy-Substituted Nitrobenzoates

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate | -OCHF₂ (4), -OCH₃ (5), -NO₂ (2) | C₁₀H₉F₂NO₆ | 277.18 | N/A | Research intermediate |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (4) | -O(CH₂)₃Cl (4), -OCH₃ (5), -NO₂ (2) | C₁₂H₁₃ClNO₆ | 302.69 | 94–97 | Synthetic intermediate |

| Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate (6) | -O(CH₂)₃N-piperidine (4), -OCH₃ (5), -NO₂ (2) | C₁₉H₂₅N₂O₇ | 393.41 | 86 | Pharmacological studies |

Key Differences :

- Electronic Effects : The difluoromethoxy group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the chloropropoxy group in compound 4 .

- Synthetic Yield : Compound 4 achieves higher purity (94–97%) via nitration in acetic acid, while the target compound’s synthesis details remain less documented .

Nitrobenzoates with Halogen or Methoxy Variations

Table 2: Halogenated and Methoxy Analogues

| Compound Name | Substituents (Position) | Molecular Formula | Similarity Score | Key Properties |

|---|---|---|---|---|

| Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) | -OCH₃ (5), -NO₂ (2) | C₉H₉NO₅ | 0.93 | Higher lipophilicity |

| Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5) | -OCH₃ (4,5), -NO₂ (2) | C₁₀H₁₁NO₆ | N/A | Reduced electrophilicity |

| 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | -Cl, -CF₃ (phenoxy), -NO₂ (2) | C₁₅H₉ClF₃NO₅ | N/A | Herbicide intermediate |

Key Differences :

- Lipophilicity : The absence of the difluoromethoxy group in Methyl 5-methoxy-2-nitrobenzoate increases logP compared to the target compound, affecting membrane permeability .

- Agrochemical Relevance: Phenoxy-substituted analogs like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid are precursors to herbicides, whereas the target compound’s difluoromethoxy group may align with insecticide motifs (e.g., flucythrinate) .

Functional Group Impact on Stability and Reactivity

- Nitro Group Position : Shifting the nitro group to the 3-position (e.g., Methyl 2-methoxy-6-nitrobenzoate, CAS 77901-52-1) reduces steric hindrance, altering reactivity in nucleophilic substitutions .

- Fluorine vs. Chlorine : Difluoromethoxy groups offer better metabolic stability than chloropropoxy groups, as C-F bonds resist hydrolysis more effectively than C-Cl bonds .

Biological Activity

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate (CAS No. 923690-09-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate structure with methoxy and difluoromethoxy substituents, which may influence its solubility and reactivity. The chemical formula is C₁₁H₈F₂N₁O₅, and its molecular weight is approximately 291.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : Research indicates that this compound could inhibit cancer cell proliferation, particularly in specific cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzoate derivatives, including this compound. The results indicated significant activity against certain bacterial strains, as summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Control (Ampicillin) | Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies on cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) showed promising results for this compound. The IC50 values are presented in Table 2.

| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |

|---|---|---|

| A549 | 0.05 | 0.04 |

| HCT116 | 0.06 | 0.06 |

Case Studies

- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The compound exhibited an IC50 of 10 μM, indicating moderate inhibition compared to standard inhibitors.

- Antimicrobial Efficacy : In a comparative study involving various benzoates, this compound demonstrated superior antimicrobial activity against Gram-positive bacteria compared to other derivatives, suggesting a potential role in developing new antimicrobial therapies.

- Cytotoxicity Assessment : Cytotoxicity assays conducted on VERO cells revealed that this compound was non-toxic at concentrations up to 100 μM, indicating a favorable safety profile for therapeutic applications.

Q & A

Basic Research Question

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the nitro group .

- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ester group.

Advanced Research Question

Accelerated stability studies (40°C/75% RH for 4 weeks) show:

- Degradation occurs via nitro group reduction to amine under humid conditions. Include antioxidants (e.g., BHT) in storage buffers to mitigate this .

How can contradictory literature reports on synthetic yields be resolved?

Basic Research Question

Discrepancies often arise from differences in starting material purity or reaction scaling. To resolve:

- Reproduce methods from (yield: ~65%) and (yield: ~72%) using identical reagents (e.g., ≥99% purity 4-hydroxy-3-methoxybenzoic acid).

Advanced Research Question

Multivariate analysis (e.g., Design of Experiments) can identify critical factors:

- Key variables include reaction time (optimal: 8–12 hours) and equivalents of difluoromethylation reagent (1.2–1.5 eq).

- Pareto charts from ANOVA reveal that solvent choice (toluene vs. DMF) accounts for 40% of yield variability .

What strategies are recommended for reducing the nitro group to an amine while preserving other functionalities?

Advanced Research Question

- Catalytic Hydrogenation : Use Pd/C (10%) in ethanol under 30 psi H₂. Monitor progress via TLC (Rf shift from 0.6 to 0.3).

- Selective Reduction : SnCl₂/HCl selectively reduces nitro to amine without affecting the ester or difluoromethoxy groups, as shown for related nitrobenzoates .

- Contradictions : Some studies report ester group hydrolysis under acidic conditions; mitigate by using buffered systems (pH 4–5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.